N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine

CAS No.: 23690-11-1

Cat. No.: VC20177545

Molecular Formula: C17H20N2O

Molecular Weight: 268.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23690-11-1 |

|---|---|

| Molecular Formula | C17H20N2O |

| Molecular Weight | 268.35 g/mol |

| IUPAC Name | N,N-dimethyl-3-phenoxazin-10-ylpropan-1-amine |

| Standard InChI | InChI=1S/C17H20N2O/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3 |

| Standard InChI Key | MRRZODWLDXCVIA-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCCN1C2=CC=CC=C2OC3=CC=CC=C31 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

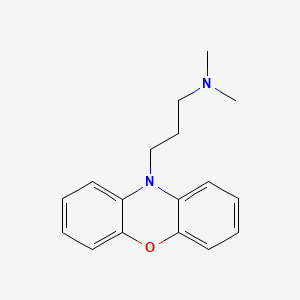

The compound’s structure consists of a tricyclic phenoxazine system (two benzene rings fused via oxygen and nitrogen atoms) attached to a three-carbon chain terminating in a dimethylamino group. The IUPAC name, N,N-dimethyl-3-phenoxazin-10-ylpropan-1-amine, reflects this arrangement . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 23690-11-1 | |

| Molecular Formula | ||

| Molecular Weight | 268.35 g/mol | |

| SMILES Notation | CN(C)CCCN1C2=CC=CC=C2OC3=CC=CC=C31 | |

| InChI Key | MRRZODWLDXCVIA-UHFFFAOYSA-N |

The planar phenoxazine moiety enables π-π interactions, while the flexible propylamine chain enhances solubility in polar solvents . X-ray crystallography of analogous phenoxazines reveals dihedral angles of 160–175° between the benzene rings, suggesting moderate conjugation .

Spectral Characterization

Although experimental spectral data (NMR, IR) for this specific compound are unavailable in public databases, related phenoxazines exhibit characteristic UV-Vis absorption at 250–300 nm (π→π* transitions) and fluorescence emission at 400–500 nm . The dimethylamino group’s electron-donating nature likely red-shifts these bands compared to unsubstituted phenoxazine.

Synthesis and Derivatives

Synthetic Routes

While no explicit synthesis for N,N-dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine is documented, plausible pathways involve:

-

Nucleophilic Substitution: Reacting 3-(10H-phenoxazin-10-yl)propan-1-amine with methyl iodide in the presence of a base to dimethylate the terminal amine.

-

Reductive Amination: Condensing phenoxazine-10-carbaldehyde with N,N-dimethyl-1,3-propanediamine followed by reduction.

A structurally similar compound, 4-(2-chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine (10-DEBC), is synthesized via Ullmann coupling between chlorophenoxazine and diethylaminobutyl bromide .

Structural Analogues

Modifications to the phenoxazine core or alkylamine chain alter bioactivity:

-

3-(10H-phenoxazin-10-yl)propan-1-amine (CAS 93988-03-5): Lacks dimethyl groups, reducing lipophilicity .

-

10-(3,5-Di(pyridin-4-yl)phenyl)phenoxazine: Pyridyl substituents enhance metal coordination capacity .

-

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-phenoxazin-10-ylpropan-1-amine: Patent compound with anti-inflammatory claims .

Physicochemical Properties

Experimental data on solubility, melting point, and stability remain sparse. Predictive models suggest:

-

LogP: ~3.1 (moderately lipophilic, suitable for membrane penetration).

-

pKa: The tertiary amine’s pKa is estimated at 9.2–9.8, protonated under physiological conditions.

Thermogravimetric analysis of analogous phenoxazines indicates decomposition above 250°C, implying thermal stability .

Biological Activity and Mechanisms

Anti-Inflammatory Applications

A patent by DE102017215154A1 discloses this compound in topical formulations for treating psoriasis and eczema, likely through suppressing NF-κB or cytokine production . The dimethylamino group may enhance cell membrane permeability, increasing local bioavailability.

Antimicrobial Effects

Phenoxazines exhibit broad-spectrum activity against Gram-positive bacteria and fungi by disrupting cell membranes . Substitutions at the 2-position (e.g., chlorine in 10-DEBC ) enhance potency, suggesting tunability of N,N-dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine via functionalization.

Applications in Materials Science

Organic Electronics

Phenoxazines serve as hole-transport materials in organic light-emitting diodes (OLEDs) . The dimethylamino group’s electron-donating capacity could improve charge mobility, making this compound a candidate for optoelectronic layers.

Dye Synthesis

Conjugation between the phenoxazine core and amine side chain enables absorption in the visible spectrum. Derivatives with extended π-systems are used as photosensitizers in dye-sensitized solar cells .

N,N-Dimethyl-3-(10H-phenoxazin-10-yl)propan-1-amine is cited in:

-

DE102017215154A1: Topical anti-inflammatory composition (2017) .

-

NSC52527: National Cancer Institute’s Developmental Therapeutics Program .

No FDA approvals or clinical trials are reported. Regulatory status remains preclinical, with potential for repurposing in oncology or dermatology.

Challenges and Future Directions

Key research gaps include:

-

Synthetic Optimization: Developing scalable, high-yield routes.

-

Mechanistic Studies: Elucidating molecular targets in cancer and inflammation.

-

Toxicology: Establishing safety margins for therapeutic use.

Advances in phenoxazine functionalization and drug delivery systems (e.g., nanoparticles) could enhance this compound’s translational potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume